molecular formula C19H21NO4 B4070184 4-(4-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone

4-(4-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone

Cat. No. B4070184
M. Wt: 327.4 g/mol
InChI Key: CPTNENMTAHUBJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as EMD-386088, is a chemical compound that has shown promise in scientific research. This compound belongs to the class of quinolinone derivatives and has been studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-(4-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone involves the inhibition of the alpha-7 nicotinic acetylcholine receptor. This receptor is involved in the regulation of neurotransmitter release and is implicated in several neurological disorders. By inhibiting the activity of this receptor, 4-(4-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone can reduce the symptoms of neuropathic pain and other neurological disorders.
Biochemical and Physiological Effects:
4-(4-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have several biochemical and physiological effects. In addition to its inhibitory effect on the alpha-7 nicotinic acetylcholine receptor, 4-(4-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has also been shown to modulate the release of several neurotransmitters, including dopamine, norepinephrine, and serotonin. These neurotransmitters are involved in the regulation of mood, cognition, and behavior, and their modulation by 4-(4-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(4-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone for lab experiments is its specificity for the alpha-7 nicotinic acetylcholine receptor. This specificity allows for the selective inhibition of this receptor without affecting other receptors in the nervous system. However, one limitation of 4-(4-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is its relatively short half-life, which may require frequent dosing in animal studies.

Future Directions

There are several future directions for the study of 4-(4-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone. One potential direction is the development of more potent and selective compounds that target the alpha-7 nicotinic acetylcholine receptor. Another direction is the investigation of the long-term effects of 4-(4-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone on the nervous system, including its potential for neuroprotection and neuroregeneration. Additionally, the use of 4-(4-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in combination with other drugs may enhance its therapeutic effects and reduce its side effects. Finally, the investigation of the molecular mechanisms underlying the therapeutic effects of 4-(4-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone may provide insights into the development of new treatments for neurological disorders.

Scientific Research Applications

4-(4-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been studied for its potential therapeutic applications in several scientific research studies. One of the main applications of 4-(4-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is in the treatment of neuropathic pain. Neuropathic pain is a chronic pain condition that is caused by damage to the nervous system. 4-(4-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to inhibit the activity of the alpha-7 nicotinic acetylcholine receptor, which is involved in the development of neuropathic pain. In addition, 4-(4-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has also been studied for its potential use in the treatment of Alzheimer's disease, schizophrenia, and depression.

properties

IUPAC Name

4-(4-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-4-24-13-7-5-12(6-8-13)14-10-19(21)20-16-11-18(23-3)17(22-2)9-15(14)16/h5-9,11,14H,4,10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTNENMTAHUBJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2CC(=O)NC3=CC(=C(C=C23)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204123
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(4-Ethoxy-phenyl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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